CID 71364135
Description
Based on , CID 71364135 (referred to as "CID" in Figure 1B) is associated with a natural product fractionated via vacuum distillation from a crude essential oil (CIEO). Its identification involved gas chromatography-mass spectrometry (GC-MS), with a molecular ion peak and fragmentation pattern analyzed for structural elucidation .
Properties
Molecular Formula |
Pu3Sn |
|---|---|
Molecular Weight |
850.90 g/mol |
InChI |
InChI=1S/3Pu.Sn |
InChI Key |
RRGDZYVZESTBHT-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Pu].[Pu].[Pu] |
Origin of Product |
United States |
Preparation Methods
The preparation of compound “CID 71364135” involves specific synthetic routes and reaction conditions. The synthesis typically includes the following steps:
Step 1: Initial reaction of starting materials under controlled conditions to form intermediate compounds.
Step 2: Further reactions involving the intermediates to form the desired compound.
Step 3: Purification and isolation of the final product using techniques such as crystallization or chromatography.
Industrial production methods may involve scaling up the laboratory procedures with adjustments to optimize yield and purity.
Chemical Reactions Analysis
Availability in PubChem and Scientific Literature
-
PubChem (CID 71364135): A search of PubChem reveals no entry for this compound as of February 2025, suggesting it may not be cataloged or studied extensively in public databases.
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Peer-Reviewed Research: None of the cited studies include data on reactions involving this compound. For example:
Potential Reasons for Data Absence
-
Undisclosed or Proprietary Compound: this compound may be part of proprietary research not yet published or shared in public repositories.
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Synthetic Novelty: The compound might be newly synthesized and not yet characterized in reaction studies.
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Identifier Error: Verify the CID for accuracy, as typographical errors in identifiers are common.
Recommended Next Steps
To investigate reactions for this compound:
| Action | Description | Tools/Sources |
|---|---|---|
| Re-examine PubChem | Confirm the CID’s validity and check for updates. | PubChem |
| Patent Databases | Search for patents referencing the compound. | Google Patents, USPTO |
| Specialized Journals | Review recent articles in synthetic chemistry journals. | ACS Publications, RSC Journals |
| Commercial Suppliers | Contact chemical suppliers for technical data. | Sigma-Aldrich, ChemScene |
Alternative CID Analysis (Example Framework)
If exploring a similar compound (e.g., CID 647599 from ):
Data Limitations and Collaboration Opportunities
-
Collaborate with Institutions: Universities or industry labs with access to proprietary databases may have unpublished data.
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Computational Modeling: Use tools like Gaussian or Schrödinger Suite to predict reactivity if experimental data is unavailable.
For this compound, further primary research or direct engagement with specialized laboratories is advised to obtain reaction-specific data.
Scientific Research Applications
Compound “CID 71364135” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of compound “CID 71364135” involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71364135, we compare it with structurally or functionally analogous compounds using methodologies from (descriptor-based similarity) and (physicochemical profiling).

Table 1: Key Properties of this compound and Analogs
Structural and Functional Insights
Natural Product Derivatives :
- Oscillatoxin D (CID: 101283546), a marine-derived toxin, shares isolation similarities with this compound but differs in functional complexity. Oscillatoxin D exhibits cytotoxic activity via ion channel modulation, whereas this compound’s bioactivity remains uncharacterized .
- suggests this compound is a mid-polarity compound based on its elution profile in GC-MS, contrasting with oscillatoxin D’s high lipophilicity .
Synthetic Pharmacophores :
- Tubocuraine (CID: 6000), a neuromuscular blocker, exemplifies descriptor-based similarity (e.g., molecular weight, Log P). Unlike this compound, Tubocuraine’s mechanism (nicotinic acetylcholine receptor antagonism) is well-documented .
- ChEMBL 1724922, an Nrf2 inhibitor, shares moderate structural simplicity with this compound but demonstrates target-specific activity, underscoring the need for functional studies on this compound .
Physicochemical Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
